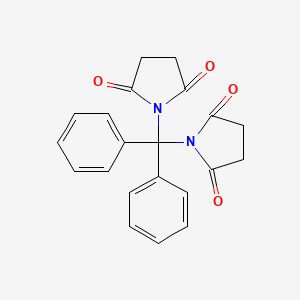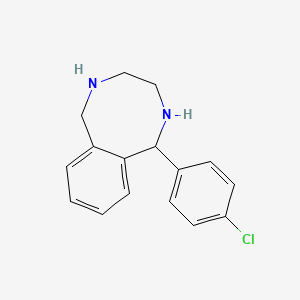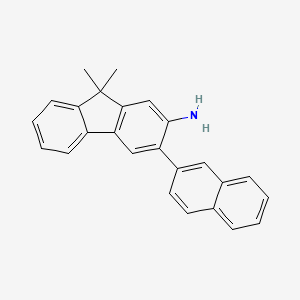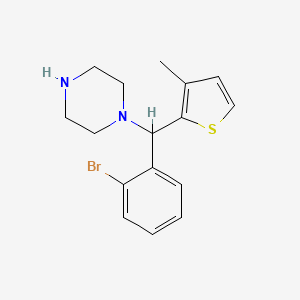
3-Methyl-4(3H)-quinazolinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4(3H)-quinazolinethione is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4(3H)-quinazolinethione typically involves the reaction of anthranilic acid with methyl isothiocyanate. The reaction is carried out under reflux conditions to form 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone. This intermediate is then treated with hydrazine hydrate to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-4(3H)-quinazolinethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4(3H)-quinazolinethione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-4(3H)-quinazolinethione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This compound can also interfere with cellular pathways by binding to DNA or proteins, thereby affecting cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Chloromethyl-4(3H)-quinazolinone: Known for its anticancer activity.
4(3H)-Quinazolinone derivatives: Studied for their diverse biological activities.
Uniqueness: 3-Methyl-4(3H)-quinazolinethione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes.
Eigenschaften
CAS-Nummer |
90418-01-2 |
|---|---|
Molekularformel |
C9H8N2S |
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
3-methylquinazoline-4-thione |
InChI |
InChI=1S/C9H8N2S/c1-11-6-10-8-5-3-2-4-7(8)9(11)12/h2-6H,1H3 |
InChI-Schlüssel |
UTEALFWWKJWPMW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=CC=CC=C2C1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12812989.png)




![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)






